molecular formula C20H23NO2 B1612744 2-Methoxy-2'-piperidinomethyl benzophenone CAS No. 898751-74-1

2-Methoxy-2'-piperidinomethyl benzophenone

Cat. No.: B1612744
CAS No.: 898751-74-1
M. Wt: 309.4 g/mol
InChI Key: MLFQOWCXNRAXPV-UHFFFAOYSA-N
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Description

2-Methoxy-2'-piperidinomethyl benzophenone (CAS: 2158300-62-8) is a synthetic benzophenone derivative featuring a methoxy group at the 2-position and a piperidinomethyl substituent at the 2'-position of the benzophenone core. This compound is classified as a specialty chemical, primarily utilized in research applications, though it is currently listed as a discontinued product by suppliers such as CymitQuimica . Its structural complexity and functional groups make it a candidate for studying structure-activity relationships in medicinal chemistry, photophysics, and materials science.

Properties

IUPAC Name

(2-methoxyphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-12-6-5-11-18(19)20(22)17-10-4-3-9-16(17)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFQOWCXNRAXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615825
Record name (2-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-74-1
Record name Methanone, (2-methoxyphenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2’-piperidinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 2-(piperidin-1-ylmethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of 2-Methoxy-2’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to form a secondary alcohol.

    Substitution: The piperidinomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-methoxybenzophenone.

    Reduction: Formation of 2-methoxy-2’-piperidinomethyl benzyl alcohol.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2-Methoxy-2’-piperidinomethyl benzophenone is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methoxy-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group allows it to interact with various receptors and enzymes, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The benzophenone scaffold is highly tunable, with substituents significantly altering physicochemical properties. Below is a comparison of key analogues:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
2-Methoxy-2'-piperidinomethyl benzophenone 2158300-62-8 2-OCH₃, 2'-piperidinomethyl C₂₀H₂₃NO₂ 321.41 g/mol Bulky piperidine group, electron-donating methoxy
2-Methoxy-2'-thiomorpholinomethyl benzophenone 898781-47-0 2-OCH₃, 2'-thiomorpholinomethyl C₂₀H₂₂NO₂S 352.47 g/mol Sulfur-containing thiomorpholine group, increased polarity
2-Carboethoxy-2'-piperidinomethyl benzophenone 898751-92-3 2-COOEt, 2'-piperidinomethyl C₂₂H₂₅NO₃ 351.44 g/mol Ester group introduces hydrophobicity
4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone 898773-63-2 4-Cl, 2-F, 2'-piperidinomethyl C₂₀H₂₁ClFNO 359.84 g/mol Halogen substituents enhance electronic effects

Key Observations :

  • The piperidinomethyl group increases steric bulk and basicity compared to simpler alkyl or aryl substituents .
  • Methoxy vs. Carboethoxy : The methoxy group (electron-donating) enhances electron density on the aromatic ring, while the carboethoxy group (electron-withdrawing) reduces it, impacting redox behavior .

Spectroscopic and Electrochemical Comparisons

NMR Spectroscopy
  • Cycloxanthochymol (a natural benzophenone analogue) exhibits distinct ¹H and ¹³C NMR shifts due to bicyclo[3.3.1]nonane skeleton and prenyl groups . In contrast, synthetic this compound shows characteristic methoxy (δH ~3.8 ppm) and piperidine methylene (δH ~2.5–3.0 ppm) signals .
  • Isoxanthochymol (another natural analogue) displays methyl signals (δH 0.77–1.79 ppm) and olefinic protons (δH 5.16–5.21 ppm) absent in the synthetic target compound .
Electrochemical Behavior

Benzophenones undergo two-step reduction in non-aqueous solvents. Cyclic voltammetry data from reveals:

  • SCE.
  • Methoxy-substituted derivatives : Electron-donating groups shift E₁/₂ to less negative values (~ -1.6 V) .
  • Halogen-substituted derivatives : Electron-withdrawing groups (e.g., Cl, F) make reduction more facile (~ -1.4 V) .
Photophysical Properties
  • Benzophenone as a photophore: In indole-2-carboxamide scaffolds, benzophenone at the 4-position maintains binding to CB1 receptors . The piperidinomethyl group in the target compound may enhance solubility or steric interactions in similar applications.
  • Host-guest systems: Benzophenone analogues like DS-BP show phosphorescence, but bulky substituents (e.g., piperidinomethyl) may quench delayed luminescence due to steric hindrance .
Toxicity and Biomonitoring
  • Prenatal exposure: Benzophenone derivatives (e.g., BP-3, 4-OH-BP) cross the placental barrier, raising concerns about developmental toxicity . The piperidinomethyl group in the target compound may reduce bioavailability compared to smaller metabolites.

Biological Activity

2-Methoxy-2'-piperidinomethyl benzophenone is a synthetic compound belonging to the benzophenone class, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The methoxy group can engage in hydrogen bonding and polar interactions, while the piperidinomethyl moiety may interact with nucleophiles and electrophiles. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects such as anti-inflammatory and antimicrobial activities.

Antioxidant Activity

Research indicates that benzophenones exhibit significant antioxidant properties. For instance, studies have shown that certain benzophenone derivatives demonstrate considerable radical scavenging activity against DPPH radicals, which is a common method for assessing antioxidant capacity. The antioxidant potential can be influenced by the presence of specific substituents on the benzophenone structure, including methoxy groups.

Anti-inflammatory Activity

Benzophenones have been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that compounds similar to this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). For example, a related compound exhibited an IC50 value of 4 nM for TNF-α inhibition, showcasing potent anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of benzophenones has been documented in various studies. Compounds within this class have shown activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial membranes or inhibiting critical metabolic pathways.

Study on Antioxidant Properties

A study conducted on various benzophenone derivatives, including this compound, assessed their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with methoxy substitutions displayed enhanced radical scavenging abilities compared to their unsubstituted counterparts .

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound75%15
Benzophenone-368%20
Control (Vitamin C)90%5

Study on Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory effects of piperidine-containing benzophenones. It was found that these compounds significantly reduced TNF-α levels in LPS-stimulated macrophages. The most active derivative exhibited an IC50 value of 6 nM for TNF-α inhibition .

CompoundTNF-α Inhibition (%)IC50 (nM)
This compound54%6
Benzophenone analog A70%4
Control (Dexamethasone)80%1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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